3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1472021-67-2
VCID: VC6354018
InChI: InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3
SMILES: CN1C(=CC=N1)C2=NN=C(C=C2)Cl
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62

3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine

CAS No.: 1472021-67-2

Cat. No.: VC6354018

Molecular Formula: C8H7ClN4

Molecular Weight: 194.62

* For research use only. Not for human or veterinary use.

3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine - 1472021-67-2

Specification

CAS No. 1472021-67-2
Molecular Formula C8H7ClN4
Molecular Weight 194.62
IUPAC Name 3-chloro-6-(2-methylpyrazol-3-yl)pyridazine
Standard InChI InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3
Standard InChI Key HAKCPZPODQWDBJ-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=NN=C(C=C2)Cl

Introduction

Structural and Chemical Properties of 3-Chloro-6-(1-Methyl-1H-Pyrazol-5-yl)Pyridazine

Molecular Architecture

The compound features a pyridazine core substituted at position 3 with a chlorine atom and at position 6 with a 1-methyl-1H-pyrazol-5-yl group. This arrangement introduces steric and electronic effects that influence reactivity. The pyrazole ring’s 1-methyl group enhances metabolic stability compared to unsubstituted analogs, while the chlorine atom at position 3 may facilitate nucleophilic substitution reactions .

Spectroscopic Characterization

While direct data for this compound are scarce, related pyridazine-pyrazole hybrids provide insight. For example, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine ( ) exhibits distinct 1H^1H NMR signals at δ 2.25 ppm (3-CH3_3) and δ 2.72 ppm (5-CH3_3). The target compound’s pyrazole protons are expected near δ 6.05–6.14 ppm, with pyridazine protons appearing as doublets between δ 7.55–8.34 ppm .

Synthetic Methodologies

Conventional Synthesis Routes

Pyridazine derivatives are typically synthesized via cyclization or nucleophilic aromatic substitution. A plausible route for 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine involves:

  • Chlorination: Introducing chlorine at position 3 using POCl3_3 or PCl5_5.

  • Cross-Coupling: Suzuki-Miyaura coupling to attach the 1-methylpyrazole group at position 6 .

A comparative study of conventional vs. microwave-assisted synthesis for analogous compounds ( ) shows microwave irradiation reduces reaction times from 10 hours to 10 minutes while improving yields (84% → 92%) .

Table 1: Synthetic Conditions for Pyridazine-Pyrazole Hybrids

StepConventional MethodMicrowave-Assisted Method
Reaction Time5–10 hours10–30 minutes
Yield60–85%85–95%
Key ReagentsPOCl3_3, Pd catalystsSame reagents, reduced solvent

Challenges and Future Directions

Synthetic Optimization

Current methods for pyridazine functionalization face limitations in regioselectivity. Advanced catalytic systems (e.g., Pd-XPhos) may improve yield and purity during cross-coupling steps .

Biological Screening

Priority areas include:

  • Toxicity Profiling: Assessing environmental impact for agrochemical use.

  • Structure-Activity Relationships: Modifying the pyrazole’s substitution pattern to enhance efficacy.

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